Minaxolone

説明

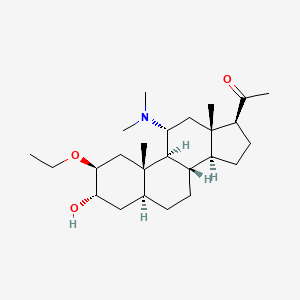

Structure

3D Structure

特性

CAS番号 |

62571-87-3 |

|---|---|

分子式 |

C25H43NO3 |

分子量 |

405.6 g/mol |

IUPAC名 |

1-[(2S,3S,5S,8S,9S,10S,11R,13S,14S,17S)-11-(dimethylamino)-2-ethoxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C25H43NO3/c1-7-29-22-14-24(3)16(12-21(22)28)8-9-17-19-11-10-18(15(2)27)25(19,4)13-20(23(17)24)26(5)6/h16-23,28H,7-14H2,1-6H3/t16-,17-,18+,19-,20+,21-,22-,23+,24-,25+/m0/s1 |

InChIキー |

NCGLTZSBTFVVAW-KNXRZYMVSA-N |

SMILES |

CCOC1CC2(C(CCC3C2C(CC4(C3CCC4C(=O)C)C)N(C)C)CC1O)C |

異性体SMILES |

CCO[C@H]1C[C@]2([C@@H](CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CC[C@@H]4C(=O)C)C)N(C)C)C[C@@H]1O)C |

正規SMILES |

CCOC1CC2(C(CCC3C2C(CC4(C3CCC4C(=O)C)C)N(C)C)CC1O)C |

同義語 |

11 alpha-N,N-dimethylamino-2 beta-ethoxy-3 alpha-hydroxy-5 alpha-pregnan-20-one 2 beta-ethoxy-3 alpha-hydroxy-11 alpha-dimethylamino-5 alpha-pregnan-20-one minaxolone minaxolone citrate, (2beta,3alpha,5alpha,11alpha)-isomer Pregnan-20-one, 11-(dimethylamino)-2-ethoxy-3-hydroxy-, (2beta,3alpha,5alpha,11alpha)- |

製品の起源 |

United States |

Foundational & Exploratory

Minaxolone's Mechanism of Action on GABAA Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Minaxolone, a synthetic neuroactive steroid, exerts its primary pharmacological effects through the positive allosteric modulation of γ-aminobutyric acid type A (GABAA) receptors, the principal mediators of fast inhibitory neurotransmission in the central nervous system. This technical guide provides a comprehensive overview of Minaxolone's mechanism of action at the molecular level, detailing its effects on receptor function, binding characteristics, and the experimental methodologies used to elucidate these properties. This document is intended for researchers, scientists, and drug development professionals engaged in the study of neuroactive steroids and GABAA receptor pharmacology.

Core Mechanism of Action: Positive Allosteric Modulation

Minaxolone functions as a positive allosteric modulator (PAM) of GABAA receptors.[1][2] Unlike the endogenous agonist GABA, which binds to the orthosteric site at the interface of α and β subunits, Minaxolone and other neurosteroids bind to distinct allosteric sites located within the transmembrane domains (TMDs) of the receptor.[3][4] This binding potentiates the action of GABA, leading to an enhanced inhibitory effect.[1]

The potentiation of GABAA receptor function by Minaxolone manifests as an increase in the amplitude and duration of GABA-evoked chloride currents.[2] At the single-channel level, this is achieved by increasing the probability of channel opening and prolonging the mean open time of the channel. At higher concentrations, typically in the micromolar range, Minaxolone can also directly activate the GABAA receptor in the absence of GABA, although this effect is less potent than its modulatory action.[3]

Signaling Pathway of Minaxolone at the GABAA Receptor

Quantitative Data on Minaxolone's Potency and Efficacy

Table 1: Potency of Minaxolone on GABAA and Glycine Receptors

| Receptor | Subunit Combination | Agonist | Parameter | Value (µM) | Reference |

| GABAA | α1β2γ2L | GABA (EC10) | EC50 (Potentiation) | 1.3 (± 0.2) | [2] |

| Glycine | α1 | Glycine (EC10) | EC50 (Potentiation) | 13.1 (± 0.9) | [2] |

Table 2: Efficacy of Minaxolone on GABAA and Glycine Receptors

| Receptor | Subunit Combination | Agonist | Parameter | Value (% of Control) | Reference |

| GABAA | α1β2γ2L | GABA (EC10) | Maximal Potentiation | 901 (± 142) | [2] |

| Glycine | α1 | Glycine (EC10) | Maximal Potentiation | 1197 (± 134) | [2] |

GABAA Receptor Subunit Selectivity

While comprehensive data on the subunit selectivity of Minaxolone is limited, studies on neurosteroids in general provide some insights. Neurosteroids are known to modulate a wide range of GABAA receptor isoforms.[3][5] Some evidence suggests that extrasynaptic δ-subunit-containing GABAA receptors (e.g., α4βδ, α6βδ) are particularly sensitive to modulation by neurosteroids, leading to a potentiation of tonic inhibition.[6][7] Minaxolone has been shown to induce an extrasynaptic, GABAergic conductance, similar to the endogenous neurosteroid allopregnanolone, suggesting it may also preferentially target these extrasynaptic receptors.[1] However, it also potentiates synaptic-like α1β2γ2L receptors.[2] Further research is required to fully delineate the subunit-specific modulatory profile of Minaxolone.

Binding Sites on the GABAA Receptor

Neurosteroid binding sites on the GABAA receptor are located within the transmembrane domains (TMDs) of the α and β subunits.[3][4] These are distinct from the benzodiazepine binding site at the α/γ interface and the GABA binding site at the α/β interface.[8] Both intrasubunit and intersubunit binding pockets have been identified for neurosteroids.[3]

-

Intersubunit Site: A well-characterized potentiating site exists at the interface between the β(+) and α(-) subunits within the TMD.

-

Intrasubunit Sites: Additional binding sites have been identified within the TMD of individual α and β subunits.

While specific amino acid residues critical for the binding of neurosteroids like allopregnanolone have been identified through site-directed mutagenesis and photolabeling studies, no such specific data is currently available for Minaxolone.[9][10] It is presumed that Minaxolone, as a synthetic steroid, interacts with these same or similar binding pockets.

Putative Neurosteroid Binding Sites on the GABAA Receptor

References

- 1. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural insights into opposing actions of neurosteroids on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 6. Enhanced Neurosteroid Potentiation of Ternary GABAAReceptors Containing the δ Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neurosteroids Shift Partial Agonist Activation of GABAA Receptor Channels from Low- to High-Efficacy Gating Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multiple functional neurosteroid binding sites on GABAA receptors | PLOS Biology [journals.plos.org]

- 10. Identification of the putative binding pocket of valerenic acid on GABAA receptors using docking studies and site‐directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

Minaxolone as a Positive Allosteric Modulator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Minaxolone (CCI-12923) is a synthetic neuroactive steroid, initially developed as a general anesthetic. Although its clinical development was halted due to toxicity concerns in preclinical models, its potent and selective modulation of the γ-aminobutyric acid type A (GABA-A) receptor continues to make it a valuable tool for neuroscience research. This technical guide provides an in-depth overview of minaxolone's core mechanism of action as a positive allosteric modulator of the GABA-A receptor, detailing its effects on receptor function, relevant quantitative data, and comprehensive experimental protocols for its study.

Introduction

Neuroactive steroids are a class of endogenous or synthetic steroids that rapidly alter neuronal excitability. Minaxolone, a water-soluble pregnane derivative, is a potent member of this class. It exerts its primary effects by binding to an allosteric site on the GABA-A receptor, distinct from the binding sites for GABA, benzodiazepines, and barbiturates.[1] This positive allosteric modulation enhances the receptor's response to its endogenous ligand, GABA, leading to increased inhibitory neurotransmission.[2] This mechanism underlies minaxolone's sedative, anesthetic, and anticonvulsant properties.[3][4] Minaxolone also exhibits, albeit with lower potency, positive allosteric modulation of the glycine receptor.[5]

Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and inhibition of neuronal firing.[2] Minaxolone enhances this process by increasing the efficiency of GABA-mediated channel gating.[6] This potentiation of GABAergic currents is the cornerstone of its pharmacological effects.

Binding Site

Neurosteroids like minaxolone are thought to bind within the transmembrane domains of GABA-A receptor subunits.[6] While the precise atomic-level interactions of minaxolone are not fully elucidated, studies with other neurosteroids suggest binding pockets at the interfaces between subunits.

Signaling Pathways

The primary signaling event following minaxolone's action is the enhanced influx of chloride ions through the GABA-A receptor channel. The downstream consequences of this enhanced inhibition are complex and can influence various intracellular signaling cascades. While direct studies on minaxolone's effects on specific downstream pathways such as ERK or CREB phosphorylation are limited, the broader literature on neurosteroid and GABA-A receptor signaling suggests potential for such modulation. For instance, GABA-A receptor activation has been shown to influence calcium influx, which in turn can activate various kinases and phosphatases, potentially leading to changes in the phosphorylation state of transcription factors like CREB.[7] Similarly, the ERK/MAPK pathway has been implicated as a modulator of GABA-A receptor function.[8]

Diagram: Minaxolone's Positive Allosteric Modulation of the GABA-A Receptor

Caption: Minaxolone binds to an allosteric site on the GABA-A receptor, enhancing GABA-mediated chloride influx and neuronal inhibition.

Quantitative Data

The following tables summarize the key quantitative data for minaxolone's interaction with GABA-A and glycine receptors.

Table 1: Minaxolone Potency at GABA-A and Glycine Receptors

| Receptor | Parameter | Value (µM) | Reference |

| GABA-A (α1β2γ2L) | EC50 (Potentiation) | 1.3 | [5] |

| Glycine (α1) | EC50 (Potentiation) | 13.1 | [5] |

Table 2: Minaxolone Effects on Radioligand Binding to the GABA-A Receptor Complex

| Radioligand | Effect | Value | Reference |

| [3H]TBOB | Inhibition (IC50) | 1 µM | [3] |

| [3H]muscimol | Enhancement | 69% increase | [3] |

| [3H]flunitrazepam | Enhancement | 25% increase | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of minaxolone.

Radioligand Binding Assays

These assays are used to determine the affinity and modulatory effects of minaxolone on the GABA-A receptor complex.

4.1.1. [3H]muscimol Binding Assay (to assess modulation of the GABA binding site)

-

Objective: To determine if minaxolone allosterically enhances the binding of the GABA-A receptor agonist [3H]muscimol.

-

Materials:

-

Rat brain membranes (cortical or whole brain)

-

[3H]muscimol (specific activity ~10-30 Ci/mmol)

-

Minaxolone stock solution (in DMSO or appropriate solvent)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold incubation buffer)

-

GABA (for determining non-specific binding)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and counter

-

-

Procedure:

-

Prepare rat brain membranes by homogenization and centrifugation.

-

In test tubes, combine a fixed concentration of [3H]muscimol (e.g., 2-5 nM) with varying concentrations of minaxolone.

-

For determining non-specific binding, add a high concentration of unlabeled GABA (e.g., 1 mM) to a set of tubes.

-

Add the brain membrane preparation to each tube to initiate the binding reaction.

-

Incubate at 4°C for a predetermined time (e.g., 20-30 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data to determine the percentage enhancement of [3H]muscimol binding by minaxolone.

-

Diagram: Radioligand Binding Assay Workflow

Caption: A generalized workflow for a radioligand binding assay to study minaxolone's effects.

Electrophysiological Recordings

Whole-cell voltage-clamp recordings from cells expressing GABA-A receptors are used to directly measure the effect of minaxolone on GABA-evoked currents.

4.2.1. Whole-Cell Voltage-Clamp Recording from Xenopus Oocytes or Mammalian Cells

-

Objective: To quantify the potentiation of GABA-evoked chloride currents by minaxolone.

-

Materials:

-

Xenopus laevis oocytes or a mammalian cell line (e.g., HEK293) expressing specific GABA-A receptor subunits (e.g., α1β2γ2).

-

External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose).

-

Internal pipette solution (e.g., containing KCl or CsCl, MgCl2, EGTA, HEPES, ATP).

-

GABA stock solution.

-

Minaxolone stock solution.

-

Patch-clamp amplifier and data acquisition system.

-

Micropipette puller and microforge.

-

-

Procedure:

-

Prepare oocytes or culture mammalian cells expressing the desired GABA-A receptor subunits.

-

Place the cell in a recording chamber continuously perfused with external solution.

-

Pull glass micropipettes and fill with internal solution.

-

Establish a whole-cell recording configuration on a single cell.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a control current.

-

Co-apply the same concentration of GABA with varying concentrations of minaxolone.

-

Record the peak amplitude of the GABA-evoked currents in the absence and presence of minaxolone.

-

Analyze the data to generate concentration-response curves and determine the EC50 for minaxolone's potentiation.

-

Diagram: Electrophysiological Recording Workflow

Caption: Workflow for assessing minaxolone's potentiation of GABA-evoked currents using whole-cell patch-clamp.

Behavioral Assays

Animal models are used to assess the in vivo effects of minaxolone, such as its sedative and anesthetic properties.

4.3.1. Loss of Righting Reflex (LORR) Assay in Rodents

-

Objective: To determine the anesthetic potency of minaxolone.

-

Materials:

-

Mice or rats.

-

Minaxolone solution for injection (e.g., intraperitoneal or intravenous).

-

A clear observation chamber.

-

-

Procedure:

-

Administer a specific dose of minaxolone to the animal.

-

Place the animal on its back in the observation chamber.

-

The righting reflex is considered lost if the animal is unable to right itself (i.e., return to a prone position with all four paws on the ground) within a specified time (e.g., 30-60 seconds).[9]

-

Record the presence or absence of the righting reflex for each animal at different doses.

-

Analyze the data to determine the ED50 for the loss of righting reflex.

-

4.3.2. Locomotor Activity Assay in Mice

-

Objective: To assess the sedative effects of minaxolone.

-

Materials:

-

Mice.

-

Minaxolone solution for administration (e.g., oral gavage or intraperitoneal injection).

-

Automated locomotor activity chambers.

-

-

Procedure:

-

Habituate the mice to the locomotor activity chambers.

-

On the test day, administer minaxolone or vehicle to the mice.

-

Immediately place the mice in the activity chambers.

-

Record locomotor activity (e.g., distance traveled, beam breaks) over a set period (e.g., 30-60 minutes).[10]

-

Compare the locomotor activity of minaxolone-treated mice to that of vehicle-treated controls.

-

Conclusion

Minaxolone is a powerful positive allosteric modulator of the GABA-A receptor, and to a lesser extent, the glycine receptor. Its well-characterized effects on inhibitory neurotransmission make it an important pharmacological tool for studying the roles of these receptor systems in health and disease. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the mechanisms of neurosteroid action and their potential therapeutic applications. While further research is needed to fully elucidate its downstream signaling effects, minaxolone remains a key compound for advancing our understanding of GABAergic modulation.

References

- 1. Use of Loss of Righting Reflex to Assess Susceptibility to Carbon Dioxide Gas in Three Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 3. Development of tolerance in mice to the sedative effects of the neuroactive steroid minaxolone following chronic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ganaxolone: a novel positive allosteric modulator of the GABA(A) receptor complex for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GABAA and glycine receptor-mediated transmission in rat lamina II neurones: relevance to the analgesic actions of neuroactive steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ERK/MAPK pathway regulates GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 10. va.gov [va.gov]

Minaxolone: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Minaxolone (CCI-12923) is a synthetic, water-soluble, neuroactive steroid developed as an intravenous general anesthetic. It acts as a potent positive allosteric modulator of the GABA-A receptor and, to a lesser extent, the glycine receptor. Despite demonstrating rapid induction and recovery with minimal cardiovascular depression in early clinical trials, its development was halted due to toxicological concerns, specifically potential carcinogenicity and effects on liver function observed in long-term rodent studies. This document provides a comprehensive technical overview of Minaxolone's chemical structure, physicochemical properties, pharmacology, pharmacokinetics, and the toxicological findings that led to its withdrawal from clinical development.

Chemical Structure and Properties

Minaxolone is a pregnane steroid derivative characterized by an 11α-dimethylamino group, a 2β-ethoxy group, and a 3α-hydroxy group on the steroid nucleus. These substitutions confer water solubility, a key advantage over earlier neuroactive steroid anesthetics.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 1-[(1S,2S,4S,5S,7S,10S,11S,14S,15S,17R)-17-(dimethylamino)-4-ethoxy-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadecan-14-yl]ethan-1-one |

| Other Names | 11α-(Dimethylamino)-2β-ethoxy-3α-hydroxy-5α-pregnan-20-one, CCI-12923 |

| CAS Number | 62571-87-3[1] |

| Molecular Formula | C₂₅H₄₃NO₃[1][2][3] |

| SMILES | CCO[C@H]1C[C@]2(--INVALID-LINK--C)C)N(C)C">C@@HC[C@@H]1O)C[1] |

| InChIKey | NCGLTZSBTFVVAW-KNXRZYMVSA-N[1] |

Physicochemical Properties

Quantitative experimental data on the physicochemical properties of Minaxolone are limited in the public domain. The available information is summarized below.

| Property | Value | Source |

| Molar Mass | 405.62 g/mol | [1][2] |

| Appearance | White powder (as citrate salt) | Assumed from formulation descriptions |

| Solubility | Water-soluble[4] | Formulated as a citrate salt for improved aqueous solubility. |

| Melting Point | Data not available | - |

| Boiling Point | 502.3 ± 50.0 °C (Predicted) | - |

| pKa | 14.47 ± 0.70 (Predicted) | - |

| LogP (XLogP3) | 4.2 (Predicted) | [2] |

| Shelf Life | 1095 days (for a commercial product) | [5] |

Pharmacology: Mechanism of Action

Minaxolone exerts its anesthetic and sedative effects primarily through the positive allosteric modulation of inhibitory neurotransmitter receptors in the central nervous system.

GABA-A Receptor Modulation

The principal mechanism of action for Minaxolone is the potentiation of GABA-A receptors, the primary mediators of fast inhibitory neurotransmission in the brain.[1] Like other neuroactive steroids, it binds to a unique site on the GABA-A receptor complex, distinct from the binding sites for GABA, benzodiazepines, and barbiturates. This binding enhances the receptor's affinity for GABA, thereby increasing the frequency and duration of chloride channel opening in response to GABA. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and leading to generalized CNS depression.

Glycine Receptor Modulation

Minaxolone also acts as a positive allosteric modulator of strychnine-sensitive glycine receptors, which are crucial for inhibitory neurotransmission in the brainstem and spinal cord.[1] However, its potency at the glycine receptor is significantly lower than at the GABA-A receptor. The potentiation of glycine-mediated currents contributes to the overall anesthetic and muscle relaxant properties of the compound.

Quantitative Pharmacodynamics

The following table summarizes the in vitro potency and efficacy of Minaxolone at human recombinant GABA-A and glycine receptors.

| Receptor Target | Parameter | Value |

| GABA-A (α₁β₂γ₂L) | EC₅₀ for potentiation | 1.3 µM |

| Maximal Enhancement | 780-950% of control | |

| Glycine (α₁) | EC₅₀ for potentiation | 13.1 µM |

| Maximal Enhancement | 1197% of control |

Signaling Pathway Diagram

Caption: Mechanism of action of Minaxolone at inhibitory neurotransmitter receptors.

Experimental Protocols

Synthesis of Minaxolone

A complete, published synthesis protocol for Minaxolone is not available. However, related literature suggests a likely synthetic route starting from a suitable pregnane steroid precursor. A key step involves the introduction of the 11α-dimethylamino group. One publication describes the synthesis of a related precursor, 11α-amino-2β-ethoxy-3α-hydroxy-5α-pregnan-20-one, which could then be methylated to yield the final compound.

A hypothetical final step in the synthesis is outlined below:

Caption: A plausible final step in the synthetic workflow for Minaxolone.

In Vitro Pharmacology Protocol (Electrophysiology)

The modulatory effects of Minaxolone on GABA-A and glycine receptors were quantified using a two-electrode voltage-clamp technique in Xenopus laevis oocytes expressing recombinant human receptors.

-

Receptor Expression: Oocytes are injected with cRNA encoding the desired receptor subunits (e.g., α₁, β₂, γ₂L for GABA-A; α₁ for glycine).

-

Electrophysiological Recording: After a period of incubation to allow for receptor expression, oocytes are placed in a recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a holding potential (e.g., -60 mV).

-

Agonist Application: A baseline current is established by applying a low concentration of the primary agonist (GABA or glycine).

-

Modulator Co-application: Minaxolone is co-applied with the agonist at various concentrations.

-

Data Analysis: The enhancement of the agonist-evoked current by Minaxolone is measured. The data are fitted to a concentration-response curve to determine the EC₅₀ (the concentration of Minaxolone that produces 50% of the maximal effect) and the maximal potentiation.

Pharmacokinetics and Metabolism

Minaxolone exhibits pharmacokinetic properties suitable for an intravenous anesthetic, including rapid distribution and a short elimination half-life, allowing for a quick recovery.

Pharmacokinetic Parameters

| Parameter | Human Data | Sheep Data |

| Model | Two-compartment | - |

| Distribution Half-life (t₁/₂α) | 2.1 minutes | - |

| Elimination Half-life (t₁/₂β) | 47 minutes | 10-20 minutes |

| Plasma Clearance | 1.55 L/min | 3-4 L/min |

| Primary Route of Elimination | Hepatic metabolism | Hepatic extraction |

| Renal Excretion (unchanged) | Negligible | < 1% |

Metabolism

Minaxolone undergoes extensive hepatic metabolism. The specific metabolic pathways and metabolites have not been fully characterized in the available literature. Given its high hepatic clearance, it is likely subject to Phase I (e.g., oxidation, demethylation) and/or Phase II (e.g., glucuronidation) reactions.

Toxicology and Withdrawal from Development

The clinical development of Minaxolone was terminated despite promising anesthetic properties. The withdrawal was a precautionary measure based on findings from long-term animal studies.

Key Toxicological Findings

-

Potential Carcinogenicity: The primary reason for the withdrawal was the observation of "possible carcinogenicity in rats" following long-term administration.[6][7][8][9][10] Specific details regarding the study design, dosage, and the nature of the neoplastic findings are not available in peer-reviewed literature.

-

Hepatotoxicity: Some studies reported "abnormal liver function tests" associated with Minaxolone, suggesting a potential for hepatic toxicity.[11]

-

Acute Overdose: In animal models (sheep), death from acute overdose resulted from respiratory failure.[9] The therapeutic ratio was found to be 3 to 4, which increased to 30 to 40 with respiratory support.[9]

Clinical Adverse Effects

In human clinical trials, the most frequently reported side effects were related to CNS excitation:

These effects were noted to be more common without opiate premedication.

Conclusion

Minaxolone is a chemically unique, water-soluble neuroactive steroid that showed significant promise as an intravenous anesthetic. Its potent modulatory effects on GABA-A and glycine receptors provided a strong basis for its rapid and effective anesthetic properties. However, the emergence of potential long-term toxicities, particularly carcinogenicity in rodent models, led to the cessation of its clinical development. The case of Minaxolone underscores the critical importance of long-term toxicological evaluation in drug development and serves as an important historical example in the quest for safer neuroactive steroid-based anesthetics. Further research into the specific mechanisms of its toxicity could provide valuable insights for the design of future drugs in this class.

References

- 1. Minaxolone - Wikipedia [en.wikipedia.org]

- 2. Minaxolone | C25H43NO3 | CID 71960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Minaxolone [medbox.iiab.me]

- 4. Minaxolone: a new water-soluble steroid anaesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. labsolu.ca [labsolu.ca]

- 6. Neurosteroids and their potential as a safer class of general anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neurosteroid - Wikipedia [en.wikipedia.org]

- 8. ovid.com [ovid.com]

- 9. First administration to man of Org 25435, an intravenous anaesthetic: A Phase 1 Clinical Trial | springermedizin.de [springermedizin.de]

- 10. First administration to man of Org 25435, an intravenous anaesthetic: A Phase 1 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacology (Section 3) - Fundamentals of Anaesthesia [cambridge.org]

Minaxolone (CCI-12923): A Technical Whitepaper on its Discovery, History, and Scientific Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Minaxolone (CCI-12923) is a synthetic neuroactive steroid that was developed as a water-soluble general anesthetic. As a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor and a modulator of the glycine receptor, it exhibited potent anesthetic and sedative effects. Despite promising initial clinical evaluations, its development was halted prior to registration due to long-term toxicity observed in preclinical animal studies. This document provides a comprehensive technical overview of Minaxolone, detailing its discovery, history, mechanism of action, and pharmacological profile. It includes a summary of quantitative data, detailed experimental protocols from cited literature, and visualizations of its signaling pathways and experimental workflows.

Introduction

The quest for safer and more effective anesthetic agents has led to the exploration of various chemical classes. Among these, neuroactive steroids emerged as a promising group of compounds due to their potent effects on the central nervous system. Minaxolone (CCI-12923), chemically known as 11α-(Dimethylamino)-2β-ethoxy-3α-hydroxy-5α-pregnan-20-one, was synthesized as a water-soluble alternative to other steroid anesthetics, aiming to overcome formulation challenges and adverse effects associated with earlier compounds.[1][2] Its primary mechanism of action involves the positive allosteric modulation of GABAA receptors, the principal inhibitory neurotransmitter receptors in the brain.[1] Additionally, Minaxolone has been shown to modulate glycine receptors, which also play a crucial role in inhibitory neurotransmission.[3] This whitepaper consolidates the available scientific and clinical data on Minaxolone to serve as a detailed technical resource.

Discovery and History

Minaxolone was developed as a general anesthetic agent. A significant advantage of Minaxolone was its water solubility, which allowed for easier formulation compared to other steroid anesthetics that required solubilizing agents like Cremophor EL, which were associated with anaphylactic reactions.[2]

Early clinical trials in the late 1970s and early 1980s demonstrated that Minaxolone was an effective induction agent for anesthesia.[4][5][6] It was reported to have a rapid onset of action, comparable to thiopentone, and was associated with minimal cardiovascular and respiratory depression at therapeutic doses.[4] However, excitatory side effects were noted in some patients.[4]

Despite its promising anesthetic properties, the development of Minaxolone was ultimately terminated before it reached the market.[1] The withdrawal was due to "equivocal toxicological findings in rats" observed during long-term administration studies.[7] The specific details of these toxicological findings are not extensively detailed in publicly available literature, a factor that has limited the complete understanding of its safety profile.

Mechanism of Action

Minaxolone exerts its primary effects on the central nervous system through the modulation of two key inhibitory ligand-gated ion channels: the GABAA receptor and the glycine receptor.

GABAA Receptor Modulation

Minaxolone acts as a positive allosteric modulator of GABAA receptors.[1] These receptors are pentameric protein complexes that form a chloride ion channel. The binding of the neurotransmitter GABA to its recognition sites on the receptor triggers the opening of the channel, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, which results in neuronal inhibition.

Neurosteroids like Minaxolone bind to specific sites on the GABAA receptor, distinct from the GABA binding site.[8][9] This binding potentiates the effect of GABA, increasing the chloride current for a given concentration of the neurotransmitter.[10] This enhancement of inhibitory neurotransmission is the basis for the sedative, and anesthetic effects of Minaxolone. The binding sites for neurosteroids are thought to be located within the transmembrane domains of the receptor subunits.[8][9]

Glycine Receptor Modulation

In addition to its effects on GABAA receptors, Minaxolone has been shown to be a potent modulator of glycine receptors. Glycine receptors are another class of inhibitory ligand-gated ion channels, predominantly found in the spinal cord and brainstem, that are permeable to chloride ions. Minaxolone enhances the currents mediated by glycine receptors, contributing to its overall inhibitory effect on the central nervous system.[3]

Pharmacological Data

The following tables summarize the available quantitative pharmacological data for Minaxolone.

| Parameter | Value | Receptor/System | Species | Reference |

| Glycine Receptor | ||||

| EC50 | 13.1 µM | Glycine Receptor | Rat | [11] |

| Potentiation of current | 1197% | Glycine-evoked | Rat | [11] |

| GABAA Receptor | ||||

| Effect on [3H]muscimol binding | 69% increase | GABAA Receptor | Rat | |

| Effect on [3H]flunitrazepam binding | 25% increase | GABAA Receptor | Rat | |

| IC50 for [3H]TBOB binding | 1 µM | GABAA Receptor | Rat |

Note: More specific quantitative data on the interaction of Minaxolone with different GABAA receptor subtypes is limited in the available literature.

Experimental Protocols

Assessment of Anesthetic Induction in Humans

Objective: To determine the induction dose and clinical efficacy of Minaxolone as an intravenous anesthetic.

Methodology:

-

Subjects: Healthy female patients undergoing minor surgical procedures.[4]

-

Procedure:

-

Patients were administered a standard induction dose of 0.5 mg/kg of Minaxolone.[7] In some studies, doses of 0.25 mg/kg were also evaluated.[5]

-

The solution of Minaxolone (5 mg/ml) was administered intravenously at a controlled rate (e.g., 6 ml/minute or 24 ml/minute).[7]

-

Anesthesia was maintained with nitrous oxide and oxygen.[4]

-

Clinical efficacy was assessed by observing the time to loss of consciousness and the presence of any excitatory side effects.[4]

-

Cardiovascular and respiratory parameters were monitored throughout the procedure.[4]

-

Subanesthetic Infusion Regimen in Humans

Objective: To evaluate the clinical effects and pharmacokinetics of a subanesthetic infusion of Minaxolone.

Methodology:

-

Subjects: Healthy adult volunteers.[12]

-

Procedure:

-

Minaxolone was infused at a constant rate of 0.01 mg/kg/min.[12]

-

The level of sedation and arousal was monitored throughout the infusion.[12]

-

Plasma concentrations of Minaxolone were measured at various time points during and after the infusion to determine its pharmacokinetic profile.[12]

-

Recovery time was assessed after the cessation of the infusion.[12]

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of Minaxolone

The following diagram illustrates the proposed signaling pathway for Minaxolone's action on neuronal inhibition.

Caption: Signaling pathway of Minaxolone at inhibitory synapses.

Experimental Workflow for Anesthetic Evaluation

The following diagram outlines a typical experimental workflow for the clinical evaluation of an intravenous anesthetic like Minaxolone.

Caption: Workflow for clinical evaluation of Minaxolone.

Synthesis

Toxicology

The development of Minaxolone was halted due to "equivocal toxicological findings in rats" during long-term administration studies.[7] The specific nature of these toxicological findings, including the target organs and the dose-response relationship, has not been extensively published. This lack of detailed public information on its toxicology profile remains a significant gap in the comprehensive understanding of Minaxolone's preclinical safety.

Conclusion

Minaxolone (CCI-12923) represents an important chapter in the history of anesthetic drug development. As a water-soluble neuroactive steroid, it offered potential advantages over its predecessors. Its mechanism of action, involving the potentiation of both GABAA and glycine receptors, provided a strong basis for its anesthetic and sedative properties. While its clinical development was cut short due to undisclosed long-term toxicity in preclinical models, the study of Minaxolone has contributed to the broader understanding of neurosteroid pharmacology. Further investigation into its specific interactions with receptor subtypes and a clearer understanding of its toxicological profile could provide valuable insights for the design of future anesthetic and neuro-modulatory agents. This technical whitepaper has summarized the key available information to serve as a resource for researchers and professionals in the field.

References

- 1. Minaxolone [medbox.iiab.me]

- 2. Synthetic neuroactive steroids as new sedatives and anesthetics: back to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. An early clinical assessment of the steroid anaesthetic Minaxolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Minaxolone: a new water-soluble steroid anaesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Early clinical evaluation of minaxolone: a new intravenous steroid anaesthetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Minaxolone: an evaluation with and without premedication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neurosteroid binding sites on GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Potentiation of gamma-aminobutyric-acid-activated chloride conductance by a steroid anaesthetic in cultured rat spinal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GABA and Glycine Receptors - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Minaxolone, clinical effects and pharmacokinetics. Subanaesthetic infusion regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Pathway and Mechanism of Action of the Neuroactive Steroid Minaxolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Minaxolone (CCI-12923), chemically known as 11α-(Dimethylamino)-2β-ethoxy-3α-hydroxy-5α-pregnan-20-one, is a synthetic neuroactive steroid that has been investigated for its anesthetic and anticonvulsant properties. As a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, Minaxolone enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. This technical guide provides a detailed overview of the core synthesis pathway of Minaxolone, based on established methodologies, and elucidates its mechanism of action through a depiction of the relevant signaling pathway. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Core Synthesis Pathway of Minaxolone

The synthesis of Minaxolone involves a multi-step process commencing from a readily available steroid precursor. A pivotal method for the synthesis of aminosteroid derivatives, including compounds structurally related to Minaxolone, is detailed in U.S. Patent 4,353,898. The following pathway is a representative synthesis based on the chemical transformations described for analogous compounds in the aforementioned patent, culminating in the formation of Minaxolone.

A crucial step in the synthesis of Minaxolone and its analogs involves the reductive amination of an 11-keto precursor. This transformation introduces the key dimethylamino group at the 11α position.

Quantitative Data Summary

| Step | Reactant | Reagent(s) | Solvent | Reaction Conditions | Product | Yield (%) |

| 1 | 2α,3α-Epoxy-5α-pregnane-11,20-dione | Ethanolic Sodium Ethoxide | Ethanol | Reflux | 2β-Ethoxy-3α-hydroxy-5α-pregnane-11,20-dione | Not specified |

| 2 | 2β-Ethoxy-3α-hydroxy-5α-pregnane-11,20-dione | Ethylene Glycol, p-Toluenesulfonic acid | Benzene | Reflux with water removal | 2β-Ethoxy-3α-hydroxy-11-oxo-5α-pregnan-20-one 20-ethylene ketal | Not specified |

| 3 | 2β-Ethoxy-3α-hydroxy-11-oxo-5α-pregnan-20-one 20-ethylene ketal | Dimethylamine, Formic Acid | - | Heating | 11α-(Dimethylamino)-2β-ethoxy-3α-hydroxy-5α-pregnan-20-one 20-ethylene ketal | Not specified |

| 4 | 11α-(Dimethylamino)-2β-ethoxy-3α-hydroxy-5α-pregnan-20-one 20-ethylene ketal | p-Toluenesulfonic acid | Acetone | Stirring at room temperature | Minaxolone | Not specified |

Experimental Protocols

Step 1: Synthesis of 2β-Ethoxy-3α-hydroxy-5α-pregnane-11,20-dione

A solution of 2α,3α-epoxy-5α-pregnane-11,20-dione in ethanol is treated with a solution of sodium ethoxide in ethanol. The mixture is heated at reflux for several hours. After cooling, the reaction mixture is neutralized with acetic acid and concentrated under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be purified by crystallization.

Step 2: Ketal Protection of the C-20 Carbonyl Group

To a solution of 2β-ethoxy-3α-hydroxy-5α-pregnane-11,20-dione in benzene are added ethylene glycol and a catalytic amount of p-toluenesulfonic acid. The mixture is heated at reflux with a Dean-Stark apparatus to remove water. Upon completion of the reaction, the mixture is cooled, washed with aqueous sodium bicarbonate solution and water, dried over anhydrous sodium sulfate, and concentrated to give 2β-ethoxy-3α-hydroxy-11-oxo-5α-pregnan-20-one 20-ethylene ketal.

Step 3: Reductive Amination to Introduce the Dimethylamino Group

The 11-keto steroid from the previous step is subjected to a Leuckart-Wallach reaction. The steroid is heated with an excess of dimethylamine and formic acid. This one-pot reaction results in the reductive amination of the 11-keto group to the 11α-dimethylamino group. After the reaction is complete, the excess reagents are removed under reduced pressure, and the residue is worked up by partitioning between an alkaline aqueous solution and an organic solvent to yield 11α-(Dimethylamino)-2β-ethoxy-3α-hydroxy-5α-pregnan-20-one 20-ethylene ketal.

Step 4: Deprotection of the C-20 Carbonyl Group

The ketal protecting group at the C-20 position is removed by acid-catalyzed hydrolysis. The 20-ethylene ketal derivative is dissolved in acetone containing a catalytic amount of p-toluenesulfonic acid and stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction is quenched with a mild base, and the solvent is evaporated. The crude product is then purified by column chromatography or crystallization to afford Minaxolone.

Synthesis Pathway Diagram

Caption: Synthetic pathway of Minaxolone.

Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

Minaxolone exerts its neuroactive effects by acting as a positive allosteric modulator of the GABA-A receptor.[1] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron. This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.

Minaxolone binds to a site on the GABA-A receptor that is distinct from the GABA binding site. This allosteric binding potentiates the effect of GABA by increasing the frequency or duration of chloride channel opening when GABA is bound. This enhanced inhibitory signaling underlies the anesthetic and anticonvulsant properties of Minaxolone.

GABA-A Receptor Signaling Pathway

Caption: Minaxolone's modulation of GABA-A receptor signaling.

Conclusion

This technical guide has outlined the core synthetic pathway for the neuroactive steroid Minaxolone, drawing from established methodologies in steroid chemistry. The multi-step synthesis, involving key transformations such as epoxide opening, ketal protection, reductive amination, and deprotection, provides a roadmap for its laboratory-scale preparation. Furthermore, the elucidation of its mechanism of action as a positive allosteric modulator of the GABA-A receptor highlights the molecular basis for its pharmacological effects. The provided diagrams for both the synthesis pathway and the signaling mechanism offer a clear visual representation of these complex processes. This comprehensive overview serves as a valuable resource for scientists and researchers in the ongoing exploration and development of neuroactive steroids for therapeutic applications.

References

Minaxolone Binding Sites on the Glycine Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding sites of the synthetic neurosteroid Minaxolone on the glycine receptor (GlyR). Minaxolone is a positive allosteric modulator of the GlyR, enhancing its function and presenting a potential therapeutic avenue for conditions involving glycinergic dysfunction. This document synthesizes current research, focusing on the molecular basis of Minaxolone's action, providing quantitative data, and detailing the experimental protocols used to elucidate these interactions.

Introduction to Minaxolone and the Glycine Receptor

The glycine receptor is a crucial mediator of inhibitory neurotransmission in the central nervous system, particularly in the spinal cord and brainstem. As a member of the Cys-loop superfamily of ligand-gated ion channels, the GlyR is a pentameric structure forming a chloride-selective pore. Its activation by glycine leads to hyperpolarization of the postsynaptic membrane, thus reducing neuronal excitability.

Minaxolone is a synthetic analogue of the endogenous neurosteroid allopregnanolone. Unlike many endogenous neurosteroids that primarily modulate GABA-A receptors, Minaxolone also potentiates GlyR activity, making it a valuable tool for studying the pharmacology of this receptor and a lead compound for the development of novel therapeutics.[1]

The Hypothesized Minaxolone Binding Site

Direct experimental evidence from site-directed mutagenesis or crystallography pinpointing the precise Minaxolone binding site on the glycine receptor is currently limited in the scientific literature. However, a substantial body of evidence from molecular modeling studies, coupled with the high degree of amino acid sequence homology between the transmembrane domains of the glycine receptor α1 subunit and the GABA-A receptor α1 subunit, strongly suggests a conserved binding pocket for neurosteroids.

Homology with the GABA-A Receptor

Extensive research on the GABA-A receptor has identified key amino acid residues within the transmembrane domains of the α subunit that are critical for neurosteroid modulation. These residues form a binding cavity for both endogenous and synthetic neurosteroids. Given the structural and functional similarities between these two Cys-loop receptors, it is highly probable that Minaxolone binds to a homologous site on the glycine receptor.

Key Residues in the Hypothesized Binding Pocket

Through sequence alignment of the human glycine receptor α1 subunit and the human GABA-A receptor α1 subunit, we can identify the corresponding residues in the GlyR α1 subunit that are likely to form the Minaxolone binding site. The key residues in the GABA-A receptor α1 subunit are located in the transmembrane domains (TM1-TM4). The homologous residues in the GlyR α1 subunit are presented below:

| Transmembrane Domain | GABA-A Receptor α1 Residue | Glycine Receptor α1 Homologous Residue |

| TM1 | Gln241 | Gln252 |

| TM1 | Asn244 | Asn255 |

| TM2 | Ser267 | Ser278 |

| TM3 | Ala291 | Ala302 |

| TM4 | Asn407 | Asn418 |

| TM4 | Tyr410 | Tyr421 |

These residues are predicted to form a pocket that accommodates the steroid nucleus of Minaxolone, leading to a conformational change in the receptor that enhances the probability of channel opening in the presence of glycine.

Quantitative Data on Neurosteroid Modulation of Glycine Receptors

The modulatory effects of Minaxolone and other neurosteroids on the glycine receptor have been quantified using electrophysiological techniques. The following tables summarize key findings from the literature.

Table 1: Potentiation of Glycine Receptor α1 by Minaxolone

| Compound | Receptor Subunit | Effect | EC50 (µM) | Reference |

| Minaxolone | α1 | Potentiation | 13.1 | Weir et al., 2004 |

Table 2: Inhibitory Effects of Various Neurosteroids on Glycine-Induced Currents (IGly)

| Compound | Effect on IGly | IC50 (µM) - Desensitization | IC50 (µM) - Peak Amplitude | Reference |

| Androstane & Androstene Derivatives | Acceleration of desensitization & decrease in peak amplitude | 0.12 - 0.49 | 16 - 22 | Bukanova et al., 2020[2][3] |

| Corticosteroids (e.g., corticosterone) | Acceleration of desensitization | 0.39 - 0.72 | Not reported | Chistyakov et al., 2023[4] |

| Pregnenolone Sulfate (PREGS) | Inhibition | 2 - 20 (Ki) | Not reported | Maksay et al., 2001[5] |

| Dehydroepiandrosterone Sulfate (DHEAS) | Inhibition | 2 - 20 (Ki) | Not reported | Maksay et al., 2001[5] |

Experimental Protocols

The primary method for studying the effects of compounds like Minaxolone on glycine receptors is two-electrode voltage clamp (TEVC) electrophysiology using Xenopus laevis oocytes.

Heterologous Expression of Glycine Receptors in Xenopus Oocytes

-

cRNA Preparation: The cDNA encoding the human glycine receptor α1 subunit is subcloned into an oocyte expression vector (e.g., pGEM). The plasmid is linearized, and capped cRNA is synthesized in vitro using a commercially available transcription kit.

-

Oocyte Preparation: Oocytes are surgically harvested from a female Xenopus laevis frog. The oocytes are then defolliculated by incubation in a collagenase solution to remove the follicular cell layer.

-

cRNA Injection: A nanoliter injector is used to inject approximately 50 nl of the cRNA solution (at a concentration of ~1 µg/µl) into the cytoplasm of each oocyte.

-

Incubation: The injected oocytes are incubated in a buffered solution (ND96) at 16-18°C for 2-4 days to allow for the expression of the glycine receptors on the oocyte membrane.

Two-Electrode Voltage Clamp (TEVC) Recording

-

Oocyte Placement: An oocyte expressing the glycine receptors is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96).

-

Electrode Impalement: The oocyte is impaled with two microelectrodes filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a desired holding potential (typically -60 mV).[6]

-

Agonist and Modulator Application: A baseline current is established in the presence of the recording solution. The agonist (glycine) is then applied to elicit an inward chloride current. To test the effect of Minaxolone, the oocyte is pre-incubated with Minaxolone for a set period before the co-application of glycine and Minaxolone.

-

Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the effect of Minaxolone on the glycine-induced current. Concentration-response curves are generated to calculate the EC50 for potentiation.

Visualizations

Hypothesized Minaxolone Binding Site on the Glycine Receptor α1 Subunit

Caption: Hypothesized Minaxolone binding pocket in the GlyR α1 subunit.

Experimental Workflow for TEVC

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.

Conclusion

While direct structural evidence for the Minaxolone binding site on the glycine receptor is still forthcoming, the strong homology with the GABA-A receptor provides a robust model for its location within the transmembrane domains of the α1 subunit. The quantitative data clearly demonstrate Minaxolone's potentiation of GlyR function, highlighting its potential as a pharmacological tool and therapeutic agent. The experimental protocols outlined in this guide provide a framework for further research into the allosteric modulation of the glycine receptor by Minaxolone and other neurosteroids. Future studies employing site-directed mutagenesis and structural biology techniques will be invaluable in definitively elucidating the precise molecular determinants of Minaxolone's action on the glycine receptor.

References

- 1. Allosteric modulation of glycine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurosteroids as Selective Inhibitors of Glycine Receptor Activity: Structure-Activity Relationship Study on Endogenous Androstanes and Androstenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neurosteroids as Selective Inhibitors of Glycine Receptor Activity: Structure-Activity Relationship Study on Endogenous Androstanes and Androstenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Subunit-specific modulation of glycine receptors by neurosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

The Pharmacological Profile of Minaxolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Minaxolone is a synthetic neuroactive steroid, noteworthy for its potent anesthetic and sedative properties. It functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This document provides a comprehensive overview of the pharmacological profile of Minaxolone, detailing its mechanism of action, pharmacodynamics, and pharmacokinetics. It includes a compilation of quantitative data from various preclinical and clinical studies, outlines key experimental methodologies, and visualizes relevant pathways and workflows to support further research and development.

Introduction

Minaxolone, chemically known as 11α-(dimethylamino)-2β-ethoxy-3α-hydroxy-5α-pregnan-20-one, was developed in the 1970s as a water-soluble, intravenous anesthetic agent. Its development was driven by the need for anesthetic compounds with favorable pharmacological profiles, such as rapid onset and recovery with minimal side effects. As a member of the neurosteroid class, Minaxolone shares a mechanism of action with endogenous molecules like allopregnanolone, which are known to modulate neuronal excitability. Its primary pharmacological effect is the potentiation of GABA-A receptor function, leading to central nervous system depression.

Mechanism of Action

Minaxolone exerts its principal effects by interacting with the GABA-A receptor complex. Unlike the primary agonist GABA, which binds at the interface of α and β subunits, Minaxolone and other neurosteroids bind to a distinct allosteric site located within the transmembrane domains of the receptor subunits.

This binding potentiates the receptor's response to GABA in two main ways:

-

Increased Channel Opening Frequency: Minaxolone increases the frequency at which the chloride ion channel opens in response to GABA binding.

-

Prolonged Channel Open Time: It also extends the duration for which the channel remains open.

The influx of chloride ions through the channel leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential. This enhanced inhibitory neurotransmission is the basis for Minaxolone's sedative, anxiolytic, and anesthetic effects. At higher concentrations, Minaxolone can directly activate the GABA-A receptor, even in the absence of GABA, which contributes to its anesthetic properties.

Caption: Mechanism of Minaxolone at the GABA-A receptor.

Pharmacodynamics

The pharmacodynamic effects of Minaxolone are directly related to its potentiation of GABAergic inhibition.

Central Nervous System Effects

-

Anesthesia: Minaxolone is a potent anesthetic, capable of inducing and maintaining general anesthesia. Its anesthetic effects are characterized by a rapid onset of unconsciousness and a relatively quick recovery period.

-

Sedation and Hypnosis: At sub-anesthetic doses, it produces dose-dependent sedation and hypnosis.

-

Anxiolysis: Like other GABA-A positive allosteric modulators, Minaxolone exhibits anxiolytic properties.

-

Anticonvulsant Activity: It has demonstrated efficacy in suppressing seizure activity in various preclinical models.

Quantitative Pharmacodynamic Data

The following table summarizes key pharmacodynamic parameters for Minaxolone from published studies.

| Parameter | Species | Value | Method | Reference |

| Anesthetic Potency (ED50) | Mouse | 1.1 mg/kg (IV) | Loss of Righting Reflex | |

| GABA-A Receptor Potentiation (EC50) | Rat Brain Microsacs | 154 nM | GABA-stimulated 36Cl- uptake | |

| [3H]Muscimol Binding Enhancement (EC50) | Rat Cerebral Cortex | 220 nM | Radioligand Binding Assay |

Pharmacokinetics

The pharmacokinetic profile of Minaxolone has been evaluated in several species, including humans. Its water-soluble nature confers distinct advantages over other neurosteroid anesthetics like alfaxalone, which require solubilizing agents.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Designed for intravenous administration, bioavailability via this route is 100%.

-

Distribution: Minaxolone is rapidly distributed from the plasma into highly perfused tissues, including the brain, consistent with its rapid onset of action. It has a relatively large volume of distribution.

-

Metabolism: The primary site of metabolism is the liver, where it undergoes extensive biotransformation. Key metabolic pathways include N-demethylation of the 11α-amino group and reduction of the 20-keto group.

-

Excretion: Metabolites are primarily excreted in the urine.

Quantitative Pharmacokinetic Data

The table below presents key pharmacokinetic parameters of Minaxolone across different species.

| Parameter | Species | Value | Route of Administration | Reference |

| Half-life (t½, terminal) | Human | 53 minutes | IV Infusion | |

| Clearance (CL) | Human | 2.9 L/min | IV Infusion | |

| Volume of Distribution (Vd) | Human | 2.8 L/kg | IV Infusion | |

| Half-life (t½, β-phase) | Cat | 39.6 minutes | IV Bolus | |

| Clearance (CL) | Cat | 45.4 ml/min/kg | IV Bolus | |

| Half-life (t½, β-phase) | Rhesus Monkey | 36.5 minutes | IV Bolus | |

| Clearance (CL) | Rhesus Monkey | 53.6 ml/min/kg | IV Bolus |

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies. Below are detailed descriptions of key protocols.

Protocol: Loss of Righting Reflex Assay for Anesthetic Potency

This in vivo assay is a standard method for determining the anesthetic potency (ED50) of a compound in small animals.

Caption: Workflow for the Loss of Righting Reflex (LORR) assay.

-

Animal Preparation: Adult male mice are acclimatized to the laboratory environment for at least 24 hours before the experiment, with free access to food and water.

-

Drug Administration: Minaxolone is dissolved in a vehicle (e.g., 0.9% saline). A range of doses is administered intravenously (IV) to different groups of mice.

-

Assessment: Immediately after injection, the mouse is placed on its back in an observation area. The inability of the animal to right itself (i.e., return to a sternal position) within a specified time (e.g., 30-60 seconds) is defined as the loss of the righting reflex.

-

Data Analysis: The percentage of animals in each dose group that exhibit the loss of righting reflex is recorded. The data are then analyzed using probit or logistic regression to calculate the ED50, which is the dose required to produce the effect in 50% of the animals.

Protocol: GABA-stimulated Chloride (36Cl-) Uptake Assay

This in vitro assay measures the functional potentiation of GABA-A receptors by a test compound.

-

Preparation of Microsacs: Crude synaptoneurosomal membranes (microsacs) are prepared from whole rat brains. The tissue is homogenized in a buffered sucrose solution and subjected to differential centrifugation to isolate membrane vesicles containing sealed GABA-A receptors.

-

Pre-incubation: The microsacs are pre-incubated for several minutes at 30°C in a buffer containing the test compound (Minaxolone at various concentrations) or vehicle.

-

Initiation of Uptake: The functional assay is initiated by adding a solution containing GABA and radioactive chloride (36Cl-).

-

Termination and Measurement: After a short incubation period (typically 5 seconds), the uptake is rapidly terminated by adding an ice-cold stop buffer and filtering the mixture through glass fiber filters. The radioactivity trapped inside the microsacs on the filters is then quantified using liquid scintillation counting.

-

Data Analysis: The amount of 36Cl- uptake is measured at each concentration of Minaxolone in the presence of a fixed, submaximal concentration of GABA. The data are plotted, and the EC50 (the concentration of Minaxolone that produces 50% of the maximal potentiation) is determined by fitting the data to a sigmoidal concentration-response curve.

Conclusion

Minaxolone is a potent, water-soluble neurosteroid anesthetic that functions as a positive allosteric modulator of the GABA-A receptor. Its pharmacological profile is characterized by a rapid onset of action, dose-dependent CNS depression, and a pharmacokinetic profile that allows for relatively rapid recovery following intravenous administration. The quantitative data and experimental protocols summarized herein provide a foundational resource for professionals engaged in the research and development of novel anesthetic and neuromodulatory agents. Further investigation into the subunit selectivity and potential therapeutic applications of Minaxolone and its analogs is warranted.

Minaxolone vs. Other Neuroactive Steroids: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction to Neuroactive Steroids

Neuroactive steroids are a class of endogenous or synthetic steroids that rapidly alter neuronal excitability through interaction with membrane-bound receptors. Unlike classic steroid hormones that act via nuclear receptors to regulate gene expression, neuroactive steroids produce non-genomic effects within seconds to minutes.

Classification and Mechanism of Action

Neuroactive steroids can be broadly categorized as endogenous (e.g., allopregnanolone) or synthetic (e.g., minaxolone, ganaxolone). The primary mechanism for many of these compounds, including Minaxolone, is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3][4] The GABA-A receptor is a ligand-gated ion channel that, upon binding the inhibitory neurotransmitter GABA, allows chloride ions to enter the neuron, causing hyperpolarization and reducing neuronal excitability.[4][5]

Neuroactive steroids bind to a site on the GABA-A receptor distinct from the GABA and benzodiazepine binding sites.[5][6] This binding enhances the receptor's response to GABA, increasing the probability and duration of channel opening, thereby potentiating inhibitory neurotransmission.[1][7] This mechanism underlies their anxiolytic, anticonvulsant, sedative, and anesthetic properties.[1]

Profile of Minaxolone (CCI-12923)

Minaxolone is a synthetic, water-soluble, pregnane-based neuroactive steroid developed as an intravenous general anesthetic.[8][9] Although it showed promise in early clinical evaluations, its development was halted due to toxicological findings in animal studies, and it was never marketed.[2][3][8]

Pharmacodynamics

Minaxolone's primary mechanism is the positive allosteric modulation of the GABA-A receptor.[2][3] Uniquely among many neurosteroids, Minaxolone has also been shown to be a positive allosteric modulator of the glycine receptor (GlyR), another important inhibitory ion channel, particularly in the spinal cord.[2][10] This dual action could theoretically contribute to a distinct pharmacological profile, particularly concerning analgesia.[10] Early clinical trials confirmed its efficacy as an anesthetic agent, though side effects like excitatory movements were noted, which could be mitigated with opiate premedication.[8][9]

Pharmacokinetics

Studies in sheep demonstrated that Minaxolone has a high total body clearance and a short terminal half-life of 10 to 20 minutes.[11] It is primarily cleared by the liver, with negligible renal excretion of the unchanged drug.[11] Its rapid redistribution and clearance contributed to a quick recovery time after infusion was stopped in human subjects.[12]

Comparative Analysis with Other Neuroactive Steroids

Minaxolone's profile can be best understood in comparison to other key neuroactive steroids.

-

Allopregnanolone (Endogenous) / Brexanolone (IV Formulation): Allopregnanolone is an endogenous metabolite of progesterone.[13] Brexanolone is an intravenous formulation of allopregnanolone and was the first drug specifically approved for the treatment of postpartum depression (PPD).[13] Clinical trials demonstrated that a 60-hour infusion of brexanolone leads to a rapid and significant reduction in depressive symptoms compared to placebo.[[“]][15][16][17] Its primary drawbacks are the need for a prolonged, monitored intravenous infusion due to risks of excessive sedation and the associated high cost.[13][[“]]

-

Ganaxolone: A synthetic 3β-methylated analog of allopregnanolone, developed to have improved oral bioavailability.[18][19][20] Ganaxolone modulates both synaptic and extrasynaptic GABA-A receptors.[7][18] It is approved for treating seizures associated with cyclin-dependent kinase-like 5 (CDKL5) deficiency disorder.[7][21] However, clinical trials for other indications, such as refractory status epilepticus (RSE) and tuberous sclerosis complex (TSC), have yielded mixed results, failing to meet all primary endpoints.[21][22][23][24]

-

Zuranolone: An oral neuroactive steroid developed for major depressive disorder (MDD) and PPD.[25] It is designed for a short, 14-day treatment course.[26] Clinical trials have shown that zuranolone produces rapid (within 3 days) and sustained improvements in depressive symptoms compared to placebo.[27][28][29] It offers a significant practical advantage over brexanolone due to its oral administration.[26]

Quantitative Data Summary

The following tables summarize key quantitative data for Minaxolone and comparator neuroactive steroids. Data for Minaxolone is limited due to its discontinued development.

Table 1: Comparative Pharmacodynamics

| Compound | Receptor Target(s) | Potency (GABA-A Receptor Potentiation) | Notes |

|---|---|---|---|

| Minaxolone | GABA-A, Glycine | Data not readily available in comparative format | Also potentiates glycine receptors, a distinguishing feature.[10] |

| Allopregnanolone | GABA-A | EC50 ≈ 0.6 µM | Potent endogenous modulator.[30] |

| Ganaxolone | GABA-A (Synaptic & Extrasynaptic) | Similar efficacy to allopregnanolone, may be modestly less potent.[18] | Synthetic analog with improved oral bioavailability.[18][19] |

| Brexanolone | GABA-A | Identical to allopregnanolone | IV formulation of allopregnanolone.[13] |

Table 2: Comparative Pharmacokinetics

| Compound | Administration Route | Half-Life | Key Metabolic Pathway |

|---|---|---|---|

| Minaxolone | Intravenous | 10-20 minutes (in sheep)[11] | Hepatic[11] |

| Brexanolone | Intravenous | ~9 hours | Hepatic |

| Ganaxolone | Oral, Intravenous | ~34-49 hours (oral) | Hepatic |

| Zuranolone | Oral | ~16-23 hours | Hepatic |

Table 3: Summary of Clinical Development and Efficacy

| Compound | Indication(s) | Key Clinical Finding(s) | Status |

|---|---|---|---|

| Minaxolone | Anesthesia | Effective anesthetic; side effects included excitatory movements.[8][9] | Discontinued (pre-market)[2][8] |

| Brexanolone | Postpartum Depression (PPD) | Significant reduction in HAM-D score vs. placebo at 60 hours.[15][16][17] | Approved |

| Ganaxolone | CDKL5 Deficiency Disorder, RSE, TSC | Approved for CDD seizures.[7] Failed to meet primary endpoints in TSC and some RSE trials.[21][24] | Approved (for CDD) |

| Zuranolone | PPD, Major Depressive Disorder (MDD) | Significant reduction in HAM-D score vs. placebo at Day 15, with rapid onset.[27][29] | Approved |

Detailed Experimental Protocols

The characterization of neuroactive steroids like Minaxolone involves a suite of in vitro and in vivo assays.

Protocol: In Vitro GABA-A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine a compound's affinity for the GABA-A receptor.

-

Objective: To determine the binding affinity (Ki) of a test compound (e.g., Minaxolone) by measuring its ability to displace a known radioligand (e.g., [³H]muscimol or [³H]flumazenil) from GABA-A receptors in a brain membrane preparation.[5][31][32]

-

5.1.1 Materials and Reagents:

-

Rat brain tissue (cortex or whole brain)

-

Homogenization Buffer (e.g., 0.32 M sucrose, pH 7.4)[31]

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)[31]

-

Radioligand (e.g., [³H]muscimol for the GABA site)

-

Non-specific binding agent (e.g., 10 mM GABA)[31]

-

Test compounds (Minaxolone and others) at various concentrations

-

Scintillation fluid

-

-

5.1.2 Membrane Preparation:

-

Homogenize rat brains in ice-cold homogenization buffer.[31]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and debris.[31]

-

Centrifuge the resulting supernatant at high speed (e.g., 140,000 x g for 30 min) to pellet the membranes.[31]

-

Wash the pellet by resuspending in binding buffer and repeating the high-speed centrifugation multiple times to remove endogenous GABA.[31]

-

Resuspend the final pellet in binding buffer and determine the protein concentration. Store at -70°C.[31]

-

-

5.1.3 Radioligand Binding Assay Procedure:

-

In assay tubes, combine the membrane preparation, a fixed concentration of radioligand (e.g., 5 nM [³H]muscimol), and either buffer (for total binding), excess non-specific agent (for non-specific binding), or varying concentrations of the test compound.[31]

-

Incubate the mixture (e.g., at 4°C for 45 minutes) to allow binding to reach equilibrium.[31]

-

Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.

-

Place filters in scintillation vials with scintillation fluid.

-

-

5.1.4 Data Analysis:

-

Quantify radioactivity using liquid scintillation spectrometry.[32]

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Protocol: Electrophysiological Recording (Whole-Cell Patch-Clamp)

This protocol measures the functional effect of a neuroactive steroid on GABA-A receptor currents.

-

Objective: To quantify the potentiation of GABA-elicited currents by a test compound in cells expressing GABA-A receptors.

-

5.2.1 Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293 cells) that does not endogenously express GABA-A receptors.

-

Transfect the cells with plasmids encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

-

-

5.2.2 Electrophysiology Setup:

-

Use a patch-clamp amplifier, microscope, and perfusion system.

-

Prepare an external solution (e.g., Krebs solution) and an internal pipette solution with a chloride concentration that allows for inward chloride currents at a holding potential of -60 mV.

-

-

5.2.3 Recording and Data Acquisition:

-

Establish a whole-cell patch-clamp configuration on a transfected cell.

-

Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) via the perfusion system to elicit a baseline current.

-

Co-apply the same concentration of GABA along with varying concentrations of the test neuroactive steroid (e.g., Minaxolone).

-

Record the resulting currents using appropriate data acquisition software.

-

-

5.2.4 Analysis of GABA-A Receptor Currents:

-

Measure the peak amplitude of the GABA-elicited current in the absence and presence of the neuroactive steroid.

-

Calculate the potentiation as the percentage increase in current amplitude relative to the baseline GABA response.

-

Plot the potentiation against the test compound concentration and fit the data to a Hill equation to determine the EC50 (concentration for 50% maximal potentiation) and maximum potentiation.[30]

-

Protocol: Animal Model for Anxiolytic Activity (Elevated Plus Maze)

The Elevated Plus Maze (EPM) is a standard behavioral assay to assess anxiety-like behavior in rodents and test the efficacy of anxiolytic drugs.[33][34][35]

-

Objective: To evaluate the anxiolytic effects of a neuroactive steroid by measuring the animal's willingness to explore the open, exposed arms of the maze.[34][36]

-

5.3.1 Animals and Housing:

-

Use adult male rats or mice. House them under standard conditions with a 12-hour light/dark cycle.

-

Allow animals to acclimate to the testing room for at least 45-60 minutes before the experiment.[33]

-

-

5.3.2 Apparatus and Procedure:

-

The apparatus is a plus-shaped maze elevated above the floor, with two opposing "open" arms and two opposing "closed" arms with high walls.[36][37]

-

Administer the test compound (e.g., Minaxolone) or vehicle to the animal via the appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test.[33]

-

Place the animal in the center of the maze, facing a closed arm.[33]

-

Allow the animal to explore the maze for a fixed period (typically 5 minutes).[37]

-

Record the session using an overhead video camera for later analysis.[36]

-

-

5.3.3 Behavioral Scoring and Data Analysis:

-

Use automated tracking software or manual scoring to measure:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

-

The primary measures of anxiolytic activity are an increase in the percentage of time spent in the open arms and an increase in the percentage of entries into the open arms.[35]

-

Total arm entries can be used as a measure of general locomotor activity to rule out sedative or stimulant effects.[36]

-

Compare the data between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Signaling Pathways and Workflows

Visualizations of key concepts and processes are essential for understanding the context of neuroactive steroid development.

Caption: Allosteric modulation of the GABA-A receptor by a neuroactive steroid.

Caption: General workflow for neuroactive steroid drug discovery and development.

Caption: Logical relationship of Minaxolone's key features vs. other neurosteroids.

Conclusion and Future Directions